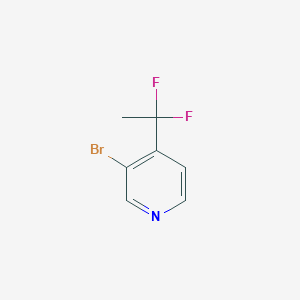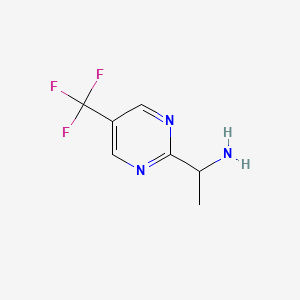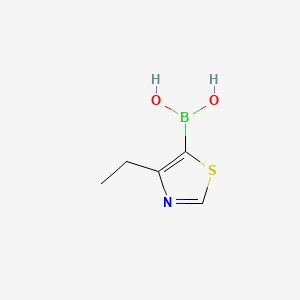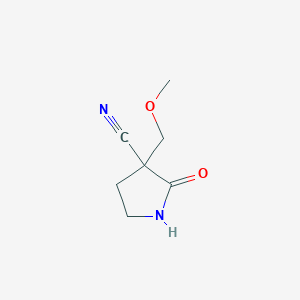
2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride is a chemical compound with the molecular formula C9H12N2O2·HCl It is a derivative of pyridine, featuring an oxolane ring attached to the pyridine nucleus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride typically involves the reaction of 2-chloropyridine with oxolane-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The oxolane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.
Aplicaciones Científicas De Investigación
2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The oxolane ring and pyridine nucleus play crucial roles in binding to these targets, which can include enzymes, receptors, or other biomolecules. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-(Oxolan-3-yloxy)pyridin-3-amine: Similar structure but with the oxolane ring attached to the 3-position of the pyridine nucleus.
[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine: Features a methanamine group instead of an amine group.
Uniqueness
2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H13ClN2O2 |
|---|---|
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
2-(oxolan-3-yloxy)pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-7-1-3-11-9(5-7)13-8-2-4-12-6-8;/h1,3,5,8H,2,4,6H2,(H2,10,11);1H |
Clave InChI |
CDZWRFYJANUZST-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1OC2=NC=CC(=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B13473593.png)












